molecular formula C16H22BBrO2 B15289046 2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15289046
M. Wt: 337.1 g/mol
InChI Key: WIXNMUIPOGBRMG-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromophenyl group attached to a butenyl chain, which is further connected to a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromophenylbut-1-en-2-yl with a boronic ester. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromophenyl compound reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium or copper catalysts.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of a complex with the palladium catalyst. This complex then undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the bromophenyl group.

    4-Bromophenylboronic acid: Contains a bromophenyl group but does not have the dioxaborolane ring.

    Tetramethyl-1,3,2-dioxaborolane: Lacks the bromophenyl and butenyl groups.

Uniqueness

2-(4-(4-Bromophenyl)but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a bromophenyl group and a dioxaborolane ring, which allows it to participate in a wide range of chemical reactions and applications that are not possible with simpler boronic acids or esters .

Properties

Molecular Formula

C16H22BBrO2

Molecular Weight

337.1 g/mol

IUPAC Name

2-[4-(4-bromophenyl)but-1-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BBrO2/c1-12(6-7-13-8-10-14(18)11-9-13)17-19-15(2,3)16(4,5)20-17/h8-11H,1,6-7H2,2-5H3

InChI Key

WIXNMUIPOGBRMG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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